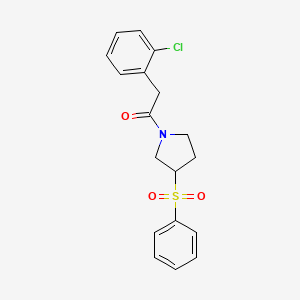
2-(2-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the CB1 receptor, which is responsible for the majority of the psychoactive effects of cannabis.
Wissenschaftliche Forschungsanwendungen
Metal-Free Direct [2+2] Cycloaddition Reactions
One notable application involves the use of related chemical structures in metal-free direct [2+2] cycloaddition reactions. Alcaide et al. (2015) utilized 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free environment to synthesize substituted cyclobutenes. This process highlights the potential of similar compounds in facilitating room-temperature synthesis without the need for irradiation or heating, indicating a significant step towards more sustainable and accessible chemical reactions (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Process Development for NK1-II Inhibitor Synthesis
Kopach et al. (2010) described the synthesis process of a related compound, which serves as an intermediate in manufacturing the NK1-II inhibitor LY686017. Their work outlines a highly selective and scalable process involving ortho lithiation/condensation/oxidation steps, demonstrating the compound's role in pharmaceutical manufacturing and its potential for large-scale production (Kopach et al., 2010).
Photochemically Induced Radical Alkenylation
Amaoka et al. (2014) explored the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This research highlights a simple, metal-free method for substituting heteroatom-substituted methine and methylene bonds, further indicating the versatility of similar compounds in synthetic organic chemistry (Amaoka et al., 2014).
Synthesis of Pyrrolidine-1-sulfonylarene Derivatives
Smolobochkin et al. (2017) discussed an acid-catalyzed reaction that leads to the formation of new 1-(arylsulfonyl)pyrrolidines. This method presents a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the compound's utility in creating structurally diverse organic molecules (Smolobochkin et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c19-17-9-5-4-6-14(17)12-18(21)20-11-10-16(13-20)24(22,23)15-7-2-1-3-8-15/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRDDNLMAPUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2645406.png)
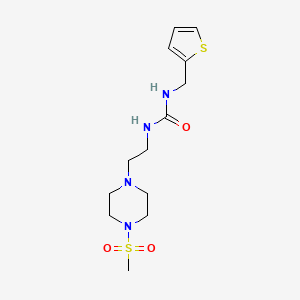
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)
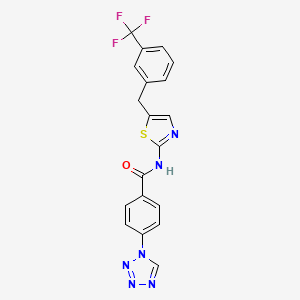

![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)
![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)
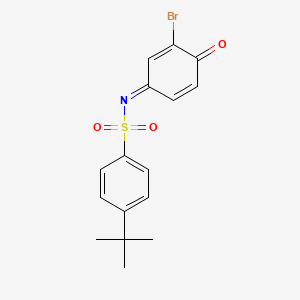
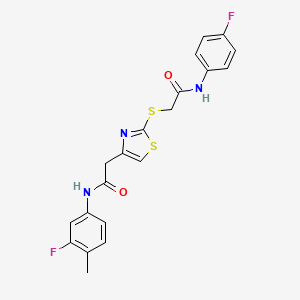
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2645426.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)